molecular formula C14H10N4O B446757 5-Benzyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 693796-29-1

5-Benzyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No. B446757
CAS RN: 693796-29-1
M. Wt: 250.25g/mol
InChI Key: ZFMRNPSPULNEBG-UHFFFAOYSA-N
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Description

“5-Benzyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile” is a chemical compound with the molecular formula C14H10N4O and a molecular weight of 250.26 . It is also known by other synonyms such as "Pyrazolo[1,5-a]pyrimidine-3-carbonitrile, 4,7-dihydro-7-oxo-5-(phenylmethyl)-" .


Synthesis Analysis

The synthesis of this compound has been studied in detail. The Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds was found to require no catalysts and proceeds in boiling DMF to give 2-aryl-6-RC (O)-4,7-dihydropyrazolo [1,5-a]pyrimidin-3-carbonitriles in good yields .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic system containing a pyrazole ring fused with a pyrimidine ring. This core is substituted at the 5-position with a benzyl group, at the 7-position with an oxo group, and at the 3-position with a carbonitrile group .


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied, particularly in the context of the Biginelli-type reaction. This reaction involves the reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 486.1±55.0 °C (Predicted), a density of 1.34±0.1 g/cm3 (Predicted), and a pKa of -4.31±0.40 (Predicted) .

Scientific Research Applications

  • Synthesis and Biological Applications : The compound has been used in the synthesis of various heterocyclic systems with potential biological activities. For example, a study demonstrated the synthesis of pyrazolo[1,5-a]pyrimidine derivatives with potential anti-inflammatory and analgesic properties (Ismail et al., 2007).

  • Chemical Synthesis Techniques : Research has been conducted on the efficient and regioselective synthesis of variously substituted derivatives of this compound, highlighting the advantages of using environmentally friendly solvents and simple workup procedures (Gol, Khatri, & Barot, 2019).

  • Antimicrobial Properties : Some studies have reported on the antimicrobial properties of derivatives of this compound. For instance, the synthesis and reactions of certain derivatives showed excellent biocidal properties (Youssef & Omar, 2007).

  • Pharmaceutical Research : Derivatives of this compound have been investigated for their potential as pharmaceutical agents. One study reported the synthesis of pyrazolo[1,5-a]pyrimidine derivatives as potent angiotensin II receptor antagonists (Shiota et al., 1999).

  • Antioxidant Activity : Certain derivatives have shown potent antioxidant activity, emphasizing their potential use in developing new therapeutic agents (Salem & Errayes, 2016).

properties

IUPAC Name

5-benzyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O/c15-8-11-9-16-18-13(19)7-12(17-14(11)18)6-10-4-2-1-3-5-10/h1-5,7,9,16H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMRNPSPULNEBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=O)N3C(=N2)C(=CN3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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